3-Deazaguanosine triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

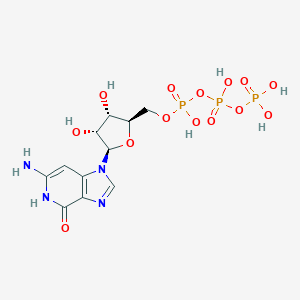

3-Deazaguanosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H17N4O14P3 and its molecular weight is 522.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Guanine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Properties

3-Deazaguanosine triphosphate is synthesized from its corresponding nucleoside analogs. The synthesis typically involves the conversion of 3-deazaguanosine into its triphosphate form through phosphorylation. This compound has a molecular formula of C10H17N5O16P4 and a molecular weight of approximately 587.2 g/mol, with high purity levels (≥97%) achieved through advanced chromatographic techniques .

DNA Synthesis and Replication Studies

3-dGTP is primarily used in DNA synthesis, serving as a substrate for DNA polymerases during replication processes. Research has shown that it can be incorporated into DNA strands, although with reduced efficiency compared to natural dGTP. For example, studies utilizing Klenow fragment polymerases demonstrated that while 3-dGTP can participate in single nucleotide insertion reactions, it exhibits lower selectivity in base pairing compared to its natural counterpart .

Atomic Mutagenesis

One of the most significant applications of 3-dGTP is in atomic mutagenesis studies aimed at understanding RNA structure and function. By substituting nitrogen atoms in nucleobases with carbon, researchers can investigate how these changes affect RNA interactions and catalysis. This approach has been pivotal in elucidating the mechanisms of ribozymes and riboswitches .

Case Studies

Potential for Therapeutic Applications

Research indicates that modified nucleotides like 3-dGTP may have potential therapeutic applications, particularly as antiviral agents. Given that they can compete with natural nucleotides during viral replication processes, there is ongoing exploration into their efficacy against viruses such as HSV .

Propriétés

Numéro CAS |

103122-85-6 |

|---|---|

Formule moléculaire |

C11H17N4O14P3 |

Poids moléculaire |

522.19 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-amino-4-oxo-5H-imidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H17N4O14P3/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H,22,23)(H,24,25)(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1 |

Clé InChI |

FCBFMNZRZDXNQB-MGUDNFKCSA-N |

SMILES |

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES isomérique |

C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES canonique |

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Key on ui other cas no. |

103122-85-6 |

Synonymes |

3-deaza-GTP 3-deazaguanosine triphosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.